Kevetrin hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isotope-Labeled Variant for Research:

Potential Applications based on Chemical Structure:

The presence of a functional group called "isothioureido" suggests possible applications related to thiol chemistry. Isothiourea compounds can interact with thiols, which are organic molecules containing a sulfur-hydrogen bond (SH). This interaction could be relevant in various research fields, including:

- Enzyme Inhibition: Certain enzymes rely on thiol groups for their activity. 4-Isothioureidobutyronitrile hydrochloride might be investigated as a potential inhibitor for such enzymes.

- Protein-Protein Interactions: Thiol groups on proteins can be involved in protein-protein interactions. The molecule could be studied for its ability to modulate these interactions.

- Drug Discovery: The thiol-interacting properties of 4-Isothioureidobutyronitrile hydrochloride could be of interest in drug discovery efforts targeting diseases associated with protein dysfunction.

Kevetrin hydrochloride, chemically known as 2-(4-(4-(2-hydroxyethyl)piperazin-1-yl)phenyl)-1H-indole hydrochloride, is a small-molecule compound recognized for its role as an activator of the tumor suppressor protein p53. This compound has gained attention in cancer research due to its potential therapeutic effects, particularly in inducing apoptosis in cancer cells. Its mechanism primarily revolves around modulating the interaction between p53 and MDM2, a protein that negatively regulates p53 by promoting its degradation .

The biological activity of Kevetrin hydrochloride is primarily characterized by its ability to induce cell cycle arrest and apoptosis in various cancer cell lines. Studies have shown that it effectively activates p53 pathways even in cells with mutated TP53 genes. This unique capability allows Kevetrin hydrochloride to exert anti-cancer effects across a range of malignancies, including acute myeloid leukemia and solid tumors . Notably, it has been observed to upregulate genes involved in apoptosis while downregulating oncogenic pathways, thereby enhancing its therapeutic potential .

The synthesis of Kevetrin hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 4-(2-hydroxyethyl)piperazine with 4-bromoaniline followed by cyclization to form the indole structure. The final step often involves the addition of hydrochloric acid to yield the hydrochloride salt form, enhancing solubility and stability .

General Synthesis Steps:- Formation of Intermediate: React 4-(2-hydroxyethyl)piperazine with 4-bromoaniline.

- Cyclization: Perform cyclization reactions to create the indole derivative.

- Hydrochloride Formation: Treat the product with hydrochloric acid to obtain Kevetrin hydrochloride.

Kevetrin hydrochloride is primarily studied for its applications in cancer therapy. Its ability to activate p53 makes it a candidate for combination therapies aimed at enhancing the efficacy of existing treatments. Furthermore, ongoing research is exploring its use in targeting other diseases where p53 modulation may be beneficial .

Key

Interaction studies have highlighted that Kevetrin hydrochloride not only influences MDM2-p53 interactions but also modulates several other oncogenic pathways. For instance, it has been shown to affect the expression levels of various genes involved in cell proliferation and apoptosis, such as c-MYC and JUN . These interactions suggest that Kevetrin hydrochloride could be utilized to develop targeted therapies that exploit these pathways.

Several compounds exhibit similar mechanisms of action by targeting the p53 pathway or interacting with MDM2. Below is a comparison highlighting their uniqueness:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Nutlin-3 | MDM2 antagonist | Directly inhibits MDM2-p53 interaction |

| RITA | Stabilizes p53 | Induces apoptosis independently of MDM2 |

| PRIMA-1 | Reactivates mutant p53 | Specifically targets mutant forms of p53 |

| Tenovin-6 | Activates p53 and inhibits SIRT1 | Dual action on both p53 activation and longevity |

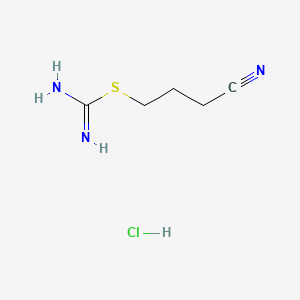

Chemical Formula (C₅H₉N₃S·HCl)

Kevetrin hydrochloride possesses the molecular formula C₅H₉N₃S·HCl, representing a hydrochloride salt of the parent compound 4-isothioureidobutyronitrile [3] [6]. The formula indicates the presence of five carbon atoms, nine hydrogen atoms, three nitrogen atoms, one sulfur atom, and one hydrochloride moiety [4] [5]. This molecular composition reflects the characteristic structure of an isothiourea derivative containing a terminal nitrile group [10].

Molecular Weight (179.67)

The molecular weight of Kevetrin hydrochloride is precisely 179.67 grams per mole [3] [4] [6]. This molecular mass corresponds to the complete hydrochloride salt form, distinguishing it from the free base form which has a molecular weight of 143.21 grams per mole [10]. The additional mass contribution from the hydrochloride ion enhances the compound's solubility characteristics compared to its free base counterpart [25].

Synonyms and Alternative Designations

Kevetrin hydrochloride is known by numerous systematic and common names in chemical literature [2] [3] [5]. The International Union of Pure and Applied Chemistry systematic name is 3-cyanopropyl carbamimidothioate hydrochloride [10] [15]. Alternative chemical designations include 4-isothioureidobutyronitrile hydrochloride, thioureidobutyronitrile hydrochloride, and thioureido butyronitrile hydrochloride [3] [4] [5]. Registry identifications include Chemical Abstracts Service number 66592-89-0 and National Cancer Institute designation NSC 525990 [3] [6] [10]. The compound is also referenced by its molecular database number MFCD22572767 [6] [21].

| Type | Names/Codes |

|---|---|

| IUPAC Name | 3-cyanopropyl carbamimidothioate hydrochloride; Carbamimidothioic acid, 3-cyanopropyl ester, monohydrochloride |

| Common Names | Kevetrin hydrochloride; 4-Isothioureidobutyronitrile hydrochloride |

| Chemical Names | Thioureidobutyronitrile hydrochloride; Thioureido butyronitrile hydrochloride |

| Registry Codes | NSC 525990; UNII-C3059TG1KN (free base) |

| Alternative Designations | Carbamimidothioic acid 3-cyanopropyl ester hydrochloride |

Structural Characteristics

Isothiourea Functionality

The isothiourea functional group constitutes the central structural feature of Kevetrin hydrochloride, characterized by the presence of a carbon atom double-bonded to nitrogen and single-bonded to sulfur [10] [31]. This functionality is represented by the structural motif -SC(=N)N-, which exhibits characteristic reactivity patterns associated with thiourea derivatives [23] [31]. The isothiourea group possesses nucleophilic properties due to the presence of nitrogen atoms with lone pair electrons, enabling participation in various chemical reactions [39]. The sulfur atom in the isothiourea moiety contributes to the compound's ability to form coordination complexes with metal ions [33].

Nitrile Group Properties

The nitrile functionality in Kevetrin hydrochloride is represented by the terminal cyano group (-C≡N) attached to a three-carbon alkyl chain [10] [38]. The carbon-nitrogen triple bond exhibits linear geometry with a bond angle of 180 degrees, characteristic of sp-hybridized carbon and nitrogen atoms [38]. The electronegative nitrogen atom renders the nitrile group highly polar, contributing to the compound's overall dipole moment and influencing its physicochemical properties [38]. The nitrile functionality demonstrates resistance to hydrolysis under mild conditions, providing structural stability to the molecule [41]. The presence of the cyano group enhances the compound's ability to participate in nucleophilic addition reactions [41].

Structure-Activity Relationships

The structural configuration of Kevetrin hydrochloride exhibits specific relationships between molecular architecture and biological activity [31] [33]. The isothiourea moiety serves as a critical pharmacophore, with the sulfur and nitrogen atoms providing coordination sites for interactions with biological targets [31]. The linear four-carbon chain connecting the isothiourea group to the terminal nitrile provides optimal spatial arrangement for molecular recognition [10]. Modifications to the alkyl chain length or the substitution pattern on the isothiourea group significantly impact the compound's biological properties [33]. The presence of both electron-donating nitrogen atoms and electron-withdrawing nitrile functionality creates a balanced electronic distribution that enhances the molecule's binding affinity [31].

Physicochemical Properties

Physical State and Appearance

Kevetrin hydrochloride exists as a crystalline solid at room temperature, presenting as a powder with coloration ranging from white to light yellow, beige, or light orange [6] [4] [30]. The compound exhibits characteristic properties of an organic hydrochloride salt, including hygroscopic behavior and sensitivity to atmospheric moisture [6]. The crystalline nature of the material contributes to its stability during storage and handling [30]. The powder form facilitates dissolution in appropriate solvents for research applications [15].

Solubility Profile

The solubility characteristics of Kevetrin hydrochloride demonstrate significant variation across different solvent systems [4] [25] [20]. In aqueous media, the compound exhibits solubility ranging from 36 to 100 milligrams per milliliter, with higher solubility achieved through ultrasonication [4] [25]. The solubility in dimethyl sulfoxide reaches concentrations of at least 40 milligrams per milliliter, providing clear solutions suitable for biological assays [4] [15]. Ethanol solubility is more limited, with reported values of approximately 21 milligrams per milliliter [25]. In phosphate-buffered saline at physiological pH 7.2, the solubility is approximately 10 milligrams per milliliter [30]. Complex formulations incorporating organic cosolvents achieve enhanced solubility for specialized applications [20].

| Solvent | Solubility (mg/mL) | Molarity (mM) | Notes |

|---|---|---|---|

| Water (H₂O) | 36-100 | 200.36-556.58 | May require ultrasonication |

| DMSO | ≥40 | ≥222.63 | Clear solution |

| Ethanol | 21 | 116.88 | Clear solution |

| PBS (pH 7.2) | ~10 | ~55.7 | Aqueous buffer compatibility |

| Corn oil (with 10% DMSO) | ≥2.5 | ≥13.91 | In vivo formulation |

| PEG300 formulation | ≥2.5 | ≥13.91 | Complex formulation |

Stability Parameters

The stability profile of Kevetrin hydrochloride requires specific storage conditions to maintain chemical integrity [6] [28] [30]. Optimal long-term storage occurs at temperatures of -20°C under inert gas atmosphere to prevent oxidative degradation [6]. The compound demonstrates sensitivity to air, moisture, and heat, necessitating sealed storage containers with desiccant protection [6] [28]. Under recommended storage conditions, the material maintains stability for periods exceeding four years [30]. Aqueous solutions exhibit limited stability and should not be stored for more than one day [30]. The compound shows compatibility with various organic solvents for short-term applications [28].

Spectroscopic Characteristics

Spectroscopic analysis of Kevetrin hydrochloride provides definitive structural confirmation through multiple analytical techniques [6] [15] [26]. Nuclear magnetic resonance spectroscopy confirms the molecular structure with characteristic chemical shifts corresponding to the alkyl chain, nitrile carbon, and isothiourea functionality [6]. Quantitative nuclear magnetic resonance analysis serves as a primary method for purity determination [6]. Mass spectrometry identifies the molecular ion peak at mass-to-charge ratio 179.67, confirming the molecular weight [26]. The simplified molecular input line entry system notation NC(SCCCC#N)=N.[H]Cl provides a standardized representation of the molecular structure [15]. The International Chemical Identifier key NCXJZJFKQMKRKM-UHFFFAOYSA-N serves as a unique molecular identifier [15].

| Technique | Result/Value | Method/Notes |

|---|---|---|

| HPLC Purity | ≥95.0% - 99.89% | High-performance liquid chromatography |

| qNMR Purity | ≥95.0% | Quantitative nuclear magnetic resonance |

| NMR Confirmation | Confirms structure | Structural verification by NMR |

| Mass Spectrometry | Molecular ion detection | Molecular weight confirmation |

| SMILES Notation | NC(SCCCC#N)=N.[H]Cl | Simplified molecular input line entry |

| InChI Key | NCXJZJFKQMKRKM-UHFFFAOYSA-N | International chemical identifier |

Synthetic Pathways

Laboratory Preparation Methods

The synthesis of Kevetrin hydrochloride involves established methodologies for constructing isothiourea derivatives containing terminal nitrile functionality [23] [39]. Traditional approaches utilize nucleophilic substitution reactions between appropriate alkyl halides and thiourea derivatives [23]. The preparation typically involves the reaction of 4-bromobutyronitrile with thiourea under controlled conditions, followed by treatment with hydrochloric acid to form the hydrochloride salt [23]. Alternative synthetic routes employ the reaction of cyanopropyl halides with carbamimidothioic acid derivatives [39]. Modern synthetic approaches utilize one-pot methodologies that combine multiple reaction components to achieve efficient product formation [39].

Analytical Characterization Techniques

Comprehensive analytical characterization of Kevetrin hydrochloride employs multiple complementary techniques to confirm structural identity and assess purity [6] [26] [15]. High-performance liquid chromatography serves as the primary method for purity assessment, utilizing reversed-phase columns with appropriate mobile phase systems [6] [27]. Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis [26]. Nuclear magnetic resonance spectroscopy, including both proton and carbon-13 techniques, confirms structural assignments [6]. Infrared spectroscopy identifies characteristic functional group absorptions corresponding to nitrile and isothiourea moieties [6]. Melting point determination provides additional identity confirmation, with reported values ranging from 130 to 134 degrees Celsius [6].

Purity Assessment Protocols

Purity assessment of Kevetrin hydrochloride follows established protocols for pharmaceutical-grade chemical compounds [6] [26] [27]. High-performance liquid chromatography with diode array detection at multiple wavelengths provides comprehensive purity analysis [27]. The method typically employs detection at 210, 252, and 300 nanometers to identify potential impurities [27]. Quantitative nuclear magnetic resonance spectroscopy serves as an orthogonal method for absolute purity determination [6]. Gas chromatography with flame ionization detection may be employed for volatile impurity analysis [17]. Peak purity assessment utilizes spectral comparison techniques across chromatographic peaks to ensure homogeneity [27]. Acceptance criteria typically require purity levels exceeding 95.0 percent for research-grade materials [6] [15].

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₅H₉N₃S·HCl | Multiple sources |

| Molecular Weight (g/mol) | 179.67 | Multiple sources |

| CAS Number | 66592-89-0 | Multiple sources |

| MDL Number | MFCD22572767 | TCI America |

| Physical State | Solid/Crystalline powder | Multiple sources |

| Color/Appearance | White to light yellow/beige/orange powder | TCI America, Fisher Scientific |

| Melting Point (°C) | 130-134 (reported as 132°C) | TCI America |

| Storage Temperature | -20°C (frozen storage recommended) | Multiple sources |

| Target Gene | Protein Function | Pathway | Clinical Relevance |

|---|---|---|---|

| P21 (CDKN1A) | CDK inhibitor | Cell cycle arrest | Tumor growth suppression |

| PUMA (BBC3) | BH3-only pro-apoptotic | Mitochondrial apoptosis | Apoptosis induction |

| MDM2 | P53 negative regulator | Feedback regulation | P53 pathway modulation |

| NOXA (PMAIP1) | Pro-apoptotic protein | Mitochondrial apoptosis | Cancer cell elimination |

| TIGAR | Glycolysis inhibitor | Metabolic regulation | Anti-Warburg effect |

| SCO2 | Cytochrome oxidase assembly | Oxidative phosphorylation | Enhanced respiration |

| Mechanism | Cellular Location | Molecular Basis | Functional Outcome |

|---|---|---|---|

| P53-BCL2 Interaction | Mitochondria | TAD-BH3 domain binding | Anti-apoptotic protein neutralization |

| Mitochondrial Translocation | Cytoplasm to mitochondria | Monoubiquitin trafficking signal | Rapid apoptosis initiation |

| Direct Protein Binding | Multiple compartments | Domain-specific interactions | Diverse cellular responses |

| Monoubiquitination | Cytoplasm | MDM2 processivity alteration | Protein trafficking and stabilization |

| Pathway Category | Key Components | Mechanism | Therapeutic Relevance |

|---|---|---|---|

| Cell Cycle Control | CDKs, cyclins, checkpoint kinases | Direct protein modulation | Cancer cell proliferation inhibition |

| Metabolic Regulation | Glycolytic enzymes, TCA cycle proteins | Enzyme activity alteration | Metabolic cancer therapy |

| Stress Response | AMPK, mTOR, autophagy machinery | Signal transduction modification | Enhanced cancer cell vulnerability |

| DNA Repair | ATM, ATR, DNA-PK | Pathway activation/inhibition | Sensitization to DNA damage |

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2. Nitrile derivatives and their pharmaceutical use and compositions By Menon, Krishna From PCT Int. Appl. (2010), WO 2010135170 A2 20101125.

3. Preparation of 4-isothioureido butyronitrile hydrochloride derivatives for treatment of cancer By He, Lan; Pan, Xuan From Faming Zhuanli Shenqing (2009), CN 101550098 A 20091007.

4. Preparation of protein conjugates via intermolecular disulfide bond formation By King, Te Piao; Li, Yen; Kochoumian, Loucia From Biochemistry (1978), 17(8), 1499-506.

5. Preparation of some amino sulfonamides By Miller, Ellis; Sprague, James M.; Kissinger, L. W.; McBurney, Lane F. From Journal of the American Chemical Society (1940), 62, 2099-102.